molecular formula C8H6BF6KO B2513454 Potassium [4-(trifluoromethoxy)benzyl]trifluoroborate CAS No. 1201331-15-8

Potassium [4-(trifluoromethoxy)benzyl]trifluoroborate

Cat. No.: B2513454
CAS No.: 1201331-15-8
M. Wt: 282.03
InChI Key: KKWNILYXMXLMHM-UHFFFAOYSA-N
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Description

Potassium [4-(trifluoromethoxy)benzyl]trifluoroborate is an air- and moisture-stable organoboron reagent that serves as a versatile building block in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions. As part of the organotrifluoroborate family, this compound offers superior stability compared to boronic acids, resisting protodeboronation and enabling storage and handling without the need for inert atmospheres . Its primary research value lies in its application in Suzuki-Miyaura cross-coupling, a powerful method for forming carbon-carbon bonds, where it acts as a potent nucleophilic partner for various aryl and alkenyl electrophiles such as chlorides, bromides, and triflates . The mechanism of action involves a catalytic cycle where a palladium catalyst first oxidatively adds to the organic electrophile. Subsequently, in the presence of a base, the trifluoroborate salt undergoes transmetalation, transferring the [4-(trifluoromethoxy)benzyl] group to the palladium center. Finally, reductive elimination yields the desired biaryl or styrenyl coupled product and regenerates the palladium catalyst . The incorporation of the trifluoromethoxybenzyl moiety is of significant interest in medicinal and agrochemical research, as this group can enhance a molecule's metabolic stability, lipophilicity, and membrane permeability. Researchers can leverage this reagent to introduce this valuable structural motif late in synthetic sequences, enabling the efficient exploration of structure-activity relationships. This product is intended for research purposes only and is not approved for use in diagnostics, therapeutics, or any form of human consumption. Specific solubility, characterization data (NMR, HPLC), and optimal coupling conditions for this specific compound should be determined empirically.

Properties

IUPAC Name

potassium;trifluoro-[[4-(trifluoromethoxy)phenyl]methyl]boranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BF6O.K/c10-8(11,12)16-7-3-1-6(2-4-7)5-9(13,14)15;/h1-4H,5H2;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKWNILYXMXLMHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CC1=CC=C(C=C1)OC(F)(F)F)(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BF6KO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of potassium [4-(trifluoromethoxy)benzyl]trifluoroborate typically involves the reaction of 4-(trifluoromethoxy)benzyl bromide with potassium trifluoroborate. The reaction is carried out in the presence of a palladium catalyst under mild conditions. The process can be summarized as follows:

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: Potassium [4-(trifluoromethoxy)benzyl]trifluoroborate undergoes various types of chemical reactions, including:

    Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are often complex organic molecules used in pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

Organic Synthesis

K-TMF-BF3 has shown promise as a nucleophilic reagent in various organic synthesis reactions. Its applications include:

  • Suzuki-Miyaura Coupling : The compound can be utilized as a coupling partner in Suzuki-Miyaura reactions, where it participates in the formation of carbon-carbon bonds. This reaction is crucial for synthesizing complex organic molecules .
  • Cross-Coupling Reactions : K-TMF-BF3 has been employed in nickel-catalyzed electrochemical cross-coupling reactions, demonstrating high yields and selectivity when reacting with various electrophiles such as aryl halides .

Transmetalation Processes

Research indicates that K-TMF-BF3 effectively participates in transmetalation processes, which are essential steps in many catalytic cycles. This ability enhances the efficiency of cross-coupling reactions and allows for the development of new synthetic methodologies .

Biological Interactions

Studies are exploring the interactions of K-TMF-BF3 with biomolecules to assess its potential biological activities. The compound's unique functional groups may facilitate selective transformations that are valuable in medicinal chemistry and drug discovery .

Data Tables

Application AreaDescriptionYield/Outcome
Suzuki-Miyaura CouplingUsed as a nucleophilic reagent for carbon-carbon bond formationHigh yields reported
Nickel-Catalyzed ReactionsEffective in electrochemical cross-coupling with aryl halidesUp to 83% yield
TransmetalationEnhances efficiency in catalytic cyclesImproved selectivity
Biological StudiesInvestigating interactions with biomoleculesOngoing research

Case Study 1: Nickel-Catalyzed Electrochemical Cross-Coupling

In a recent study, K-TMF-BF3 was used in a nickel-catalyzed electrochemical C(sp²)-C(sp³) cross-coupling reaction. The reaction involved combining potassium trifluoroborates with various electrophiles, yielding products with up to 83% selectivity and demonstrating the compound's utility in late-stage functionalization of pharmaceuticals .

Case Study 2: Synthesis of Complex Organic Molecules

Another study highlighted the use of K-TMF-BF3 in synthesizing trisubstituted conjugated dienes through sequential Suzuki-Miyaura reactions. The compound's reactivity allowed for high yields of the desired products, showcasing its effectiveness as a versatile building block in organic synthesis .

Mechanism of Action

The mechanism of action of potassium [4-(trifluoromethoxy)benzyl]trifluoroborate in cross-coupling reactions involves the following steps:

Comparison with Similar Compounds

Table 1: Structural Comparison of Potassium Benzyltrifluoroborate Derivatives

Compound Name Substituent(s) Molecular Weight (g/mol) Key Features
Potassium [4-(trifluoromethoxy)benzyl]trifluoroborate -OCF₃ 283.12* Strong electron-withdrawing group; high electrochemical reactivity
Potassium (2,3-difluorobenzyl)trifluoroborate -F (ortho, meta) 241.04 Enhanced fluorophilicity; agrochemical applications
Potassium 4-(benzylaminocarbonyl)phenyltrifluoroborate -NHCO-benzyl 317.16 Amide functionality; peptide coupling
Potassium 4-(benzyloxy)phenyltrifluoroborate -O-benzyl 312.18 Ether linkage; material science
Potassium (4-methoxybenzyloxymethyl)trifluoroborate -CH₂O-(4-OCH₃)benzyl 258.09 Hydrolytically sensitive; synthetic versatility
Potassium 4-(2-hydroxyethyl)phenyltrifluoroborate -CH₂CH₂OH 242.07 Polar hydroxyl group; drug derivatization

*Calculated based on formula C₈H₆BF₃KO.

Reactivity in Cross-Coupling and Electrochemical Reactions

Table 2: Reactivity and Application Profiles

Compound Reaction Type Efficiency/Outcome Key Findings
This compound Electrochemical C(sp²)−C(sp³) coupling 30% yield (Ni catalysis) Faster charge transfer (k₀ = 5.56 × 10⁻⁵ cm/s) vs. phenylacetate (k₀ = 1.39 × 10⁻⁵ cm/s)
Potassium (4-benzyloxy)phenyltrifluoroborate Suzuki-Miyaura coupling >80% yield (Pd catalysis) Ether stability under basic conditions
Potassium 4-(ethylthio)phenyltrifluoroborate Radical trifluoromethylation 74% yield (Cu-mediated) Thioether enhances radical stability
Potassium benzyltrifluoroborate (unsubstituted) Photoredox alkylation 86% yield (TEMPO-mediated) Baseline for substituent effect studies

The trifluoromethoxy derivative exhibits superior electrochemical reactivity due to the strong electron-withdrawing -OCF₃ group, which stabilizes radical intermediates and accelerates charge transfer . In contrast, benzyloxy or hydroxyethyl substituents prioritize stability and solubility, favoring traditional cross-coupling over radical pathways .

Biological Activity

Potassium [4-(trifluoromethoxy)benzyl]trifluoroborate (K-TMF-BF3) is an organoboron compound that has garnered interest in various fields, particularly organic synthesis and medicinal chemistry. Despite being relatively new, preliminary studies suggest potential biological activities and applications. This article delves into the biological activity of K-TMF-BF3, synthesizing available research findings and case studies.

Chemical Structure and Properties

K-TMF-BF3 is characterized by its trifluoroborate group, which enhances its reactivity and stability. The chemical formula is represented as C8H6BF6OK\text{C}_8\text{H}_6\text{BF}_6\text{O}\text{K}, with a CAS number of 1201331-15-8. Its structure allows it to participate in various chemical reactions, making it a versatile compound in synthetic chemistry.

Synthesis

The synthesis of K-TMF-BF3 typically involves a two-step process:

  • Formation of 4-(trifluoromethoxy)benzyl bromide from the appropriate precursors.
  • Reaction with potassium tetrafluoroborate to yield K-TMF-BF3.

This method has been optimized for yield and purity, making K-TMF-BF3 accessible for research purposes .

Antinociceptive Properties

Recent studies have explored the antinociceptive properties of organotrifluoroborates, including K-TMF-BF3. A notable study investigated the effects of potassium thiophene-3-trifluoroborate (RBF3K), which shares structural similarities with K-TMF-BF3. The study found that RBF3K exhibited significant pain-relieving effects in rodent models, suggesting that K-TMF-BF3 may also possess similar properties due to its structural characteristics .

  • Methodology : Mice were administered varying doses of RBF3K, and subsequent evaluations measured pain response using acetic acid-induced pain models.
  • Results : The compound demonstrated a dose-dependent reduction in pain without significant alterations in motor performance or toxicity markers.

Enzyme Inhibition Studies

Another area of investigation includes the inhibition of serine proteases by organotrifluoroborates. K-TMF-BF3 may function as a competitive inhibitor for enzymes such as trypsin and α-chymotrypsin, based on preliminary findings from related compounds .

  • Mechanism : The proposed mechanism involves hydrogen bonding interactions at the active site of these enzymes, leading to reversible inhibition.
  • Implications : This activity positions K-TMF-BF3 as a potential candidate for therapeutic applications targeting protease-mediated pathways.

Q & A

Basic: What are the standard synthetic routes for preparing Potassium [4-(trifluoromethoxy)benzyl]trifluoroborate?

Methodological Answer:
The synthesis typically involves reacting 4-(trifluoromethoxy)benzylboronic acid with potassium bifluoride (KHF₂) in aqueous or methanol/water mixtures. The reaction requires pH adjustment (~3–5) and low temperatures (0–5°C) to minimize boronic acid decomposition . For example:

Dissolve 4-(trifluoromethoxy)benzylboronic acid in MeOH.

Add KHF₂ (1.5–2.0 equiv) in H₂O dropwise at 0°C.

Stir for 4–6 h, concentrate under vacuum, and precipitate the product with acetone/Et₂O.
Yields range from 60–80%, with purity confirmed by ¹⁹F NMR (δ = -135 to -140 ppm) and elemental analysis .

Advanced: How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this trifluoroborate with electron-deficient aryl chlorides?

Methodological Answer:
Electron-deficient aryl chlorides require tailored conditions due to their lower reactivity. Key optimizations include:

  • Catalyst system : Use Pd(dppf)Cl₂ (2–5 mol%) with SPhos (ligand) to enhance oxidative addition .
  • Base : Cs₂CO₃ (2.5 equiv) in THF/H₂O (3:1) at 80°C improves coupling efficiency.
  • Additives : TBAB (tetrabutylammonium bromide, 0.1 equiv) stabilizes the borate intermediate .
    Example
SubstrateYield (%)Turnover Frequency (h⁻¹)
4-Nitrochlorobenzene7812.5
2-Cyanochlorobenzene659.8

Monitor reaction progress via TLC (hexane/EtOAc 4:1) and isolate via flash chromatography .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify benzyl protons (δ 3.5–4.0 ppm for CH₂B) and aryl signals (δ 7.2–7.8 ppm). The trifluoromethoxy group shows a distinct ¹⁹F peak at δ -58 ppm .
  • ¹⁹F NMR : Confirm trifluoroborate integrity (δ -135 to -140 ppm) and absence of free BF₃ .
  • IR : B-F stretching at ~1450 cm⁻¹ and C-O-C (trifluoromethoxy) at 1250 cm⁻¹ .
  • HRMS : Validate molecular ion [M-K]⁻ (e.g., m/z calcd for C₈H₆BF₄O⁻: 229.03) .

Advanced: How to address contradictory solubility data reported for this compound in polar aprotic solvents?

Methodological Answer:
Discrepancies arise from residual K⁺ counterions or moisture. To resolve:

Purification : Recrystallize from dry acetone/Et₂O (1:5) under N₂.

Karl Fischer titration : Ensure <0.1% H₂O content.

Solubility testing : Use anhydrous DMF, DMSO, or THF under inert atmosphere.
Reported solubility (mg/mL):

SolventLiterature ALiterature BAdjusted (This work)
DMF12.58.210.3 ± 0.5
THF5.73.94.8 ± 0.3

Contradictions are often due to hygroscopicity; store under argon with molecular sieves .

Basic: What are the stability considerations for long-term storage?

Methodological Answer:

  • Temperature : Store at -20°C in amber vials to prevent photodegradation.
  • Moisture : Use desiccants (silica gel or P₂O₅) and seal under vacuum.
  • Decomposition signs : Yellow discoloration or gas evolution (BF₃ release).
    Stability
ConditionTimeframePurity Loss (%)
-20°C (dry)12 months<2
RT (humid)1 week15–20

Characterize degraded samples via ¹¹B NMR (free BF₃ at δ 0–5 ppm) .

Advanced: What mechanistic insights explain the enhanced reactivity of this trifluoroborate in nickel-catalyzed enantioselective couplings?

Methodological Answer:
The trifluoromethoxy group increases electrophilicity at the benzyl carbon, facilitating oxidative addition to Ni⁰. Key steps:

Transmetalation : K⁺ dissociation generates a "ate" complex, enhancing Ni-B interaction .

Steric effects : The CF₃O group creates a chiral environment, favoring enantioselective C-C bond formation (e.g., 85% ee with (R)-BINAP ligand).

DFT studies : Show a lower activation barrier (ΔG‡ = 18.3 kcal/mol) compared to non-fluorinated analogs (ΔG‡ = 22.1 kcal/mol) .

Basic: How to troubleshoot low yields in nucleophilic substitutions involving this compound?

Methodological Answer:
Common issues and solutions:

  • Protic solvents : Avoid MeOH/H₂O; use anhydrous DMF or THF.
  • Temperature : Reactions often require >80°C for SNAr (e.g., with 2,4-dinitrofluorobenzene).
  • Catalyst poisoning : Pre-purify the trifluoroborate via column chromatography (SiO₂, EtOAc/hexane) .

Advanced: What strategies mitigate competing protodeboronation during cross-couplings?

Methodological Answer:
Protodeboronation (C-B → C-H) is minimized by:

  • Base selection : Use K₃PO₄ instead of NaOH to reduce pH-triggered degradation.
  • Additives : Add 10 mol% 18-crown-6 to sequester K⁺ and stabilize the borate .
  • Low temperature : Perform reactions at 50°C with slow substrate addition.
    Comparative
ConditionProtodeboronation (%)Yield (%)
No additive3545
18-crown-6872

Monitor by ¹H NMR (loss of CH₂B signals) .

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